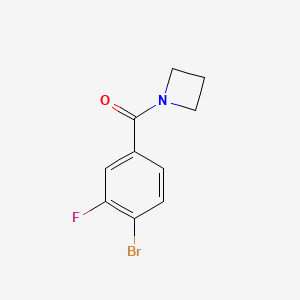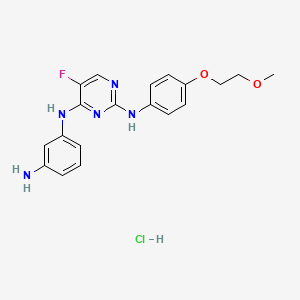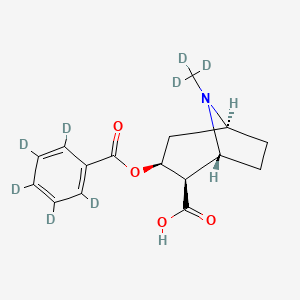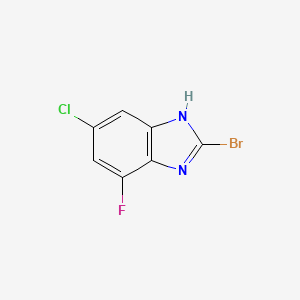![molecular formula C10H11BrFN B1383893 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine CAS No. 1864231-20-8](/img/structure/B1383893.png)
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine
Overview
Description
“1-[(4-Bromo-3-fluorophenyl)methyl]azetidine” is a chemical compound. It is also known as “3-[(4-bromo-3-fluorophenyl)methyl]azetidine hydrochloride” with a CAS Number of 2470437-72-8 . It has a molecular weight of 280.57 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11BrFN.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Azetidine Derivatives in Cholesterol Absorption Inhibition
Azetidine derivatives, including 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine, have been studied for their role in cholesterol absorption inhibition. Research by Rosenblum et al. (1998) explored the oral cholesterol-lowering efficacy of azetidine derivatives in animal models, finding significant efficacy in reducing serum cholesterol and liver cholesteryl esters. This study highlights the potential of azetidine compounds in developing treatments for cholesterol-related conditions (Rosenblum et al., 1998).
Antioxidant Potential of Azetidine Compounds
Nagavolu et al. (2017) focused on synthesizing azetidine derivatives from phenyl urea and evaluating their antioxidant properties. The study found that these compounds displayed moderate to significant antioxidant effects, suggesting their potential application in treating oxidative stress-related conditions (Nagavolu et al., 2017).
Antibacterial Properties of Azetidine-Based Compounds
Research by Frigola et al. (1994) investigated the synthesis and biological activity of azetidine-containing quinolones and naphthyridines. These compounds exhibited antibacterial potency against both Gram-positive and Gram-negative bacteria, indicating the usefulness of azetidine derivatives in developing new antibacterial agents (Frigola et al., 1994).
Applications in Antimicrobial and Anticancer Properties
A study by Rajulu et al. (2014) synthesized azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones and tested them for antimicrobial and anti-proliferative activity. Some derivatives showed promising results against various bacterial strains and cancer cell lines, suggesting the versatility of azetidine derivatives in both antimicrobial and anticancer applications (Rajulu et al., 2014).
Synthesis and Characterization for Antimicrobial Activity
Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines and evaluated them for antimicrobial activity. Their findings support the potential use of azetidine derivatives in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Safety and Hazards
properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUJNAHDXVLBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)
![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)


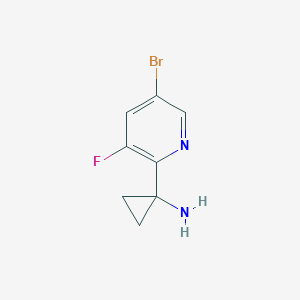
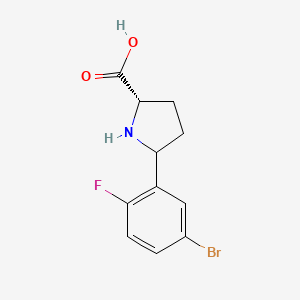
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
